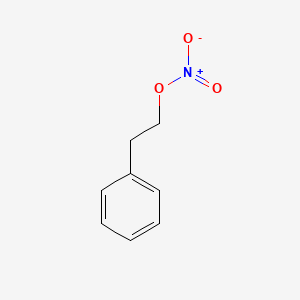![molecular formula C19H26O2 B14671417 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one CAS No. 37087-78-8](/img/structure/B14671417.png)
1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one is an organic compound characterized by a phenyl ring substituted with a propanone group and an ether linkage to a 3,7-dimethylocta-2,6-dien-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one typically involves the following steps:
Formation of the Ether Linkage: The reaction between 4-hydroxyacetophenone and 3,7-dimethylocta-2,6-dien-1-ol under acidic or basic conditions to form the ether bond.
Oxidation: The resulting intermediate may undergo oxidation to introduce the propanone group.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Geranyl palmitate: Similar in structure due to the presence of the geranyl group.
Nerol: Shares the 3,7-dimethylocta-2,6-dien-1-yl moiety.
Linalyl acetate: Contains a similar structural motif with a different functional group.
Uniqueness: 1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
37087-78-8 |
|---|---|
Formule moléculaire |
C19H26O2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-[4-(3,7-dimethylocta-2,6-dienoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C19H26O2/c1-5-19(20)17-9-11-18(12-10-17)21-14-13-16(4)8-6-7-15(2)3/h7,9-13H,5-6,8,14H2,1-4H3 |
Clé InChI |
IUTWGHHVVBJPFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
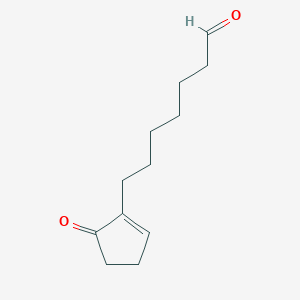
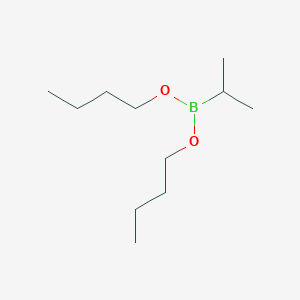
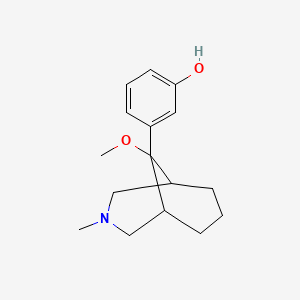
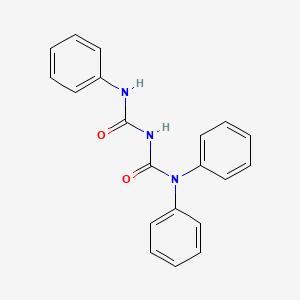

![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
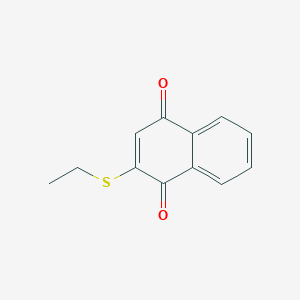

![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

